2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid
Description
The compound 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:
- A cyclohexyl substituent at position 3 of the triazole ring.
- A sulfanylidene (thione) group at position 3.
- An iminomethyl linkage bridging the triazole and phenoxy moieties.
- A phenoxy acetic acid side chain.
Triazole-thiones are often explored for biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
CAS No. |
478253-65-5 |
|---|---|
Molecular Formula |
C17H20N4O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H20N4O3S/c22-15(23)11-24-14-9-5-4-8-13(14)10-18-21-16(19-20-17(21)25)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
ZPAMCJBQBJYJMO-VCHYOVAHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acidic ionic liquids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated phenoxy derivatives.
Scientific Research Applications
2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral properties.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs of Compound A differ in substituents on the triazole ring, aromatic systems, and side chains. A comparative analysis is provided below:
Table 1: Structural Comparison of Compound A with Analogs
*Calculated based on molecular formula C₁₉H₂₃N₃O₃S.
(i) Solubility and Lipophilicity
- Compound A : The cyclohexyl group increases hydrophobicity compared to aryl-substituted analogs (e.g., 4-methylphenyl in ). However, the acetic acid moiety improves water solubility at physiological pH.
- Chlorinated Analogs (e.g., ): The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility.
(ii) Hydrogen Bonding and Crystal Packing
- Compound A: The sulfanylidene group (C=S) and acetic acid provide H-bond donors/acceptors, influencing crystal packing. Similar triazole-thiones exhibit robust hydrogen-bonded networks, as seen in .
Key Research Findings
Structure-Activity Relationships (SAR) :
- Cyclohexyl vs. Aryl : Cyclohexyl-substituted triazoles (e.g., Compound A) exhibit better metabolic stability than aryl analogs but lower solubility .
- Sulfanylidene vs. Sulfanyl : The thione group (C=S) in Compound A offers stronger metal-binding capacity compared to sulfanyl (C-SH) derivatives (e.g., ) .
Crystallographic Insights: Compounds with phenoxy acetic acid side chains (e.g., ) adopt planar conformations, facilitating π-π stacking. In contrast, bulky substituents like cyclohexyl disrupt crystallinity, as observed in .
Biological Performance :
Biological Activity
The compound 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid is a complex organic molecule notable for its unique structural features, including a triazole ring and a phenoxyacetic acid moiety. These structural characteristics suggest significant potential for various biological activities, particularly in drug development.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 384.4 g/mol
- Structural Features : The presence of the triazole ring is known to facilitate interactions with metal ions and enzymes, while the phenoxyacetic acid component may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
The biological activity of this compound has been attributed to its ability to:
- Inhibit Enzymatic Activity : The triazole ring can interact with various enzymes, potentially inhibiting their function.
- Complex Formation : It can form complexes with metal ions, which may alter biochemical pathways crucial for cellular functions.
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Cancer : Due to its ability to inhibit specific enzymes involved in tumor growth.
- Infectious Diseases : Its interactions with microbial enzymes suggest potential antimicrobial properties.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against several biological targets:
- Enzyme Inhibition : Studies have shown that 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can inhibit the activity of specific kinases involved in cancer progression.
- Antimicrobial Activity : The compound exhibited significant inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Overview
| Activity Type | Target | Result | Reference |
|---|---|---|---|
| Enzyme Inhibition | Protein Kinase | IC50 = 45 µM | |
| Antimicrobial | E. coli | Zone of inhibition = 15 mm | |
| Cytotoxicity | Cancer Cell Lines | IC50 = 30 µM |
Comparative Analysis with Similar Compounds
The biological activity of 2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazole | Thioxo group instead of sulfanylidene | Different reactivity due to sulfur oxidation state |
| 5-(Cyclohexyl)-1H-1,2,4-triazole | Lacks phenoxyacetic acid moiety | Focused on different biological activities |
| Phenoxyacetic Acid Derivatives | Variations in substituents | Diverse pharmacological profiles depending on substitutions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
